
4-Pyrimidinamine,N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyrimidinamine,N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl- is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine,N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl- typically involves multi-step organic reactions. Common starting materials include pyrimidine derivatives, ethylamine, and phenylamine. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Pyrimidinamine,N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction to amine derivatives using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
作用機序
The mechanism of action of 4-Pyrimidinamine,N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved can vary depending on the compound’s specific structure and functional groups.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 4-Pyrimidinamine,N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-methyl-
- 4-Pyrimidinamine,N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-ethyl-
Uniqueness
The uniqueness of 4-Pyrimidinamine,N-ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino)-N-phenyl- lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. Comparing its properties with similar compounds can provide insights into its distinct characteristics and potential advantages.
特性
分子式 |
C15H23ClN4 |
|---|---|
分子量 |
294.82 g/mol |
IUPAC名 |
1-N-(4-ethylphenyl)-4-N,2,3-trimethyl-4H-pyrimidin-3-ium-1,4-diamine;chloride |
InChI |
InChI=1S/C15H23N4.ClH/c1-5-13-6-8-14(9-7-13)17-19-11-10-15(16-3)18(4)12(19)2;/h6-11,15-17H,5H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
YVWMKZQLKUZNRF-UHFFFAOYSA-M |
正規SMILES |
CCC1=CC=C(C=C1)NN2C=CC([N+](=C2C)C)NC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


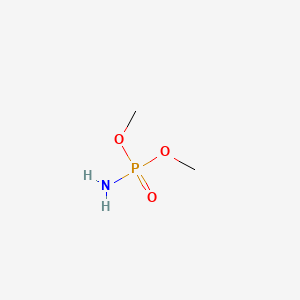
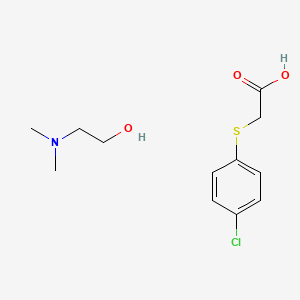
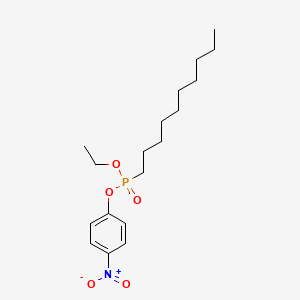
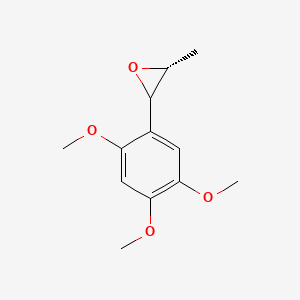
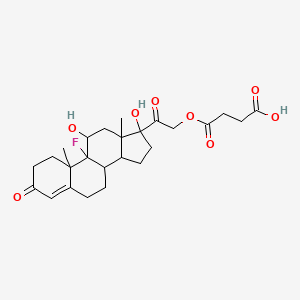

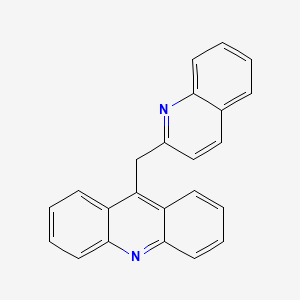
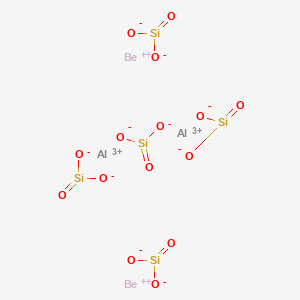
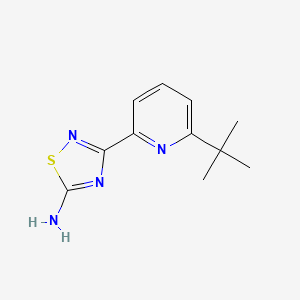
![Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv.](/img/structure/B13746801.png)
![Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane](/img/structure/B13746803.png)
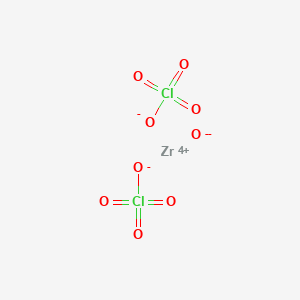
![2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol](/img/structure/B13746809.png)

